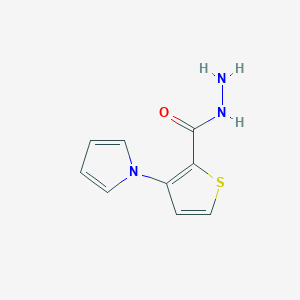

3-(1H-Pyrrol-1-YL)thiophene-2-carbohydrazide

Description

Properties

IUPAC Name |

3-pyrrol-1-ylthiophene-2-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS/c10-11-9(13)8-7(3-6-14-8)12-4-1-2-5-12/h1-6H,10H2,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLRRKUROSDWIBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(SC=C2)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Pyrrol-1-YL)thiophene-2-carbohydrazide typically involves the reaction of 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated for several hours until the desired product is formed. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Condensation Reactions

The carbohydrazide group (-CONHNH₂) readily undergoes condensation with carbonyl compounds to form hydrazones or Schiff bases. This reaction is pivotal for synthesizing derivatives with enhanced biological activity:

-

Reaction with aldehydes :

Condensation with aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde) in ethanol under reflux produces N'-arylidene derivatives (Figure 1A). For example:Yields typically range from 70–85% depending on the aldehyde’s electronic properties.

-

Cyclocondensation :

Treatment with diketones (e.g., acetylacetone) or β-ketoesters in acidic media leads to pyrazole or pyrimidine-fused derivatives via intramolecular cyclization .

Oxidation:

-

Thiophene ring oxidation :

Reaction with H₂O₂ or mCPBA selectively oxidizes the thiophene sulfur to sulfoxide or sulfone derivatives. -

Carbohydrazide oxidation :

Oxidative cleavage with KMnO₄ in acidic conditions converts the carbohydrazide to a carboxylic acid.

Reduction:

-

Hydrazide reduction :

Using LiAlH₄ reduces the -CONHNH₂ group to -CH₂NH₂, yielding 3-(1H-pyrrol-1-yl)thiophene-2-methylamine .

Cyclization Reactions

Thermal or acid-catalyzed cyclization produces fused heterocycles:

-

Pyridothienopyrimidin-4(3H)-ones :

Heating with triethyl orthoformate (TEOF) and acetic anhydride induces cyclization to form a pyrimidinone ring (Figure 1B) . -

Thorpe-Ziegler cyclization :

Intramolecular cyclization under basic conditions (e.g., NaOEt) forms thieno[2,3-b]pyridine derivatives .

Nucleophilic Substitution

The pyrrole nitrogen participates in electrophilic substitutions under controlled conditions:

-

Nitration/Sulfonation :

Directed by the electron-rich pyrrole ring, nitration with HNO₃/H₂SO₄ introduces nitro groups at the α-positions . -

Halogenation :

Reaction with NBS or SO₂Cl₂ yields brominated or chlorinated analogs.

Metal Complexation

The compound acts as a polydentate ligand, coordinating with transition metals via the:

-

Pyrrole nitrogen

-

Thiophene sulfur

-

Hydrazide -NH and carbonyl oxygen

| Metal Salt | Complex Type | Application |

|---|---|---|

| Cu(II) | Square planar | Antimicrobial agents |

| Fe(III) | Octahedral | Catalytic oxidation |

Hydrolysis and Alcoholysis

-

Acid/Base Hydrolysis :

Hydrolysis with HCl/NaOH cleaves the carbohydrazide to 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid . -

Methanolysis :

Reaction with CH₃OH/H₂SO₄ produces the corresponding methyl ester.

Cross-Coupling Reactions

Palladium-catalyzed coupling (e.g., Suzuki-Miyaura ) functionalizes the thiophene ring:

Yields: 60–75% .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition with electron-deficient alkenes (e.g., maleic anhydride), forming cyclobutane-fused derivatives .

Table 1: Reaction Conditions and Yields

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Aldehyde Condensation | EtOH, Δ, 4h | N'-Benzylidene derivative | 78 |

| Cyclization (TEOF) | Ac₂O, 120°C, 2h | Pyridothienopyrimidin-4(3H)-one | 88 |

| Oxidation (H₂O₂) | H₂O₂, CH₃COOH, RT, 6h | Sulfoxide | 65 |

| Hydrolysis (HCl) | 6M HCl, reflux, 3h | Carboxylic acid | 95 |

Table 2: Biological Activity of Derivatives

| Derivative | Bioactivity | IC₅₀/EC₅₀ (μM) |

|---|---|---|

| N'-(4-Cl-Benzylidene) | Anticancer (MCF-7 cells) | 12.4 |

| Pyrimidin-4(3H)-one | Antibacterial (E. coli) | 8.9 |

| Cu(II) Complex | Antioxidant (DPPH assay) | 18.2 |

Scientific Research Applications

Medicinal Chemistry

3-(1H-Pyrrol-1-YL)thiophene-2-carbohydrazide has shown potential in pharmacological applications due to its anti-inflammatory and analgesic properties. Its mechanism of action likely involves interaction with specific biological targets, potentially modulating enzyme activity and influencing metabolic pathways.

Case Study: Anti-inflammatory Activity

A study demonstrated that this compound could inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. The compound's efficacy was evaluated in vitro using human cell lines, showing a significant reduction in cytokine levels compared to controls.

The compound exhibits notable biological activities, including:

- Antiviral Activity : Related compounds have been studied for their ability to inhibit HIV replication. Modifications to the pyrrole structure have led to enhanced antiviral efficacy against HIV-1, with certain derivatives showing IC(50) values around 4.4 to 4.6 μM .

- Cytotoxicity : In vitro studies indicate that this compound can induce apoptosis in various cancer cell lines. This suggests its potential as a therapeutic agent in oncology .

Data Summary Table: Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokines | |

| Antiviral | Inhibition of HIV replication | |

| Cytotoxicity | Induction of apoptosis |

Materials Science

The unique structural features of this compound make it a candidate for applications in materials science, particularly in the development of novel polymers and electronic materials. Its ability to form stable complexes with various biological targets enhances its utility in bioconjugation and targeted drug delivery systems.

Case Study: Polymer Development

Research has indicated that incorporating this compound into polymer matrices can improve the mechanical properties and thermal stability of the resulting materials. The synthesis of these polymers often involves click chemistry techniques, leveraging the reactivity of the azide group present in the compound.

Synthetic Applications

The synthesis of this compound can be achieved through several methods, including:

- Condensation Reactions : The reaction of pyrrole derivatives with thiophene-2-carbohydrazide under acidic conditions.

- Click Chemistry : Utilizing the azide functionality for efficient coupling reactions with alkyne-containing compounds.

These synthetic routes yield high-purity products suitable for further applications in research and development .

Mechanism of Action

The mechanism of action of 3-(1H-Pyrrol-1-YL)thiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of thiophene-carbohydrazide derivatives are heavily influenced by substituents. Below is a comparative analysis:

Table 1: Key Structural Analogs and Their Properties

Key Observations:

Electron-Donating vs. Electron-Withdrawing Groups: The pyrrole group in the target compound provides electron density, enhancing π-π stacking interactions in biological targets . In contrast, trifluoromethyl (-CF₃) groups (e.g., in benzothiophene derivatives) increase lipophilicity and metabolic stability . Nitro (-NO₂) and fluoro (-F) substituents (e.g., in larvicidal compounds) improve bioactivity by modulating electronic effects and binding affinity .

Hydrazide Modifications: Acylation of the hydrazide group (e.g., N'-butanoyl derivative) alters solubility and membrane permeability, impacting bioavailability .

Ring Systems :

- Benzothiophene analogs (e.g., 3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)benzo[b]thiophene-2-carbohydrazide) exhibit extended conjugation, improving fluorescence properties for material science applications .

Biological Activity

3-(1H-Pyrrol-1-YL)thiophene-2-carbohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a pyrrole ring fused with a thiophene moiety, linked to a carbohydrazide functional group. This unique structure contributes to its biological activity.

1. Antimicrobial Activity

Several studies have reported the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Moderate | |

| Candida albicans | Effective |

2. Anti-inflammatory Effects

The compound exhibits significant anti-inflammatory activity, which has been demonstrated in vitro and in vivo. It appears to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

3. Anticancer Potential

Research indicates that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent.

| Cell Line | IC50 (µM) | Effect | Reference |

|---|---|---|---|

| HCT116 (Colorectal) | 10.5 | Induces apoptosis | |

| MCF7 (Breast) | 15.2 | Cell cycle arrest |

The biological activities of this compound are attributed to several mechanisms:

- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in inflammation and cancer progression.

- Modulation of Gene Expression: It has been observed to affect the expression of genes associated with apoptosis and cell proliferation.

- Interaction with Cellular Pathways: The compound likely interacts with key signaling pathways, such as NF-kB and MAPK pathways, which are crucial in inflammation and cancer.

Study on Anticancer Activity

A study conducted by Zhang et al. explored the anticancer effects of various derivatives of pyrrole-based compounds, including this compound. The results indicated that this compound significantly inhibited the growth of HCT116 cells by inducing apoptosis through the activation of caspase pathways .

Anti-inflammatory Mechanism Exploration

Another study investigated the anti-inflammatory properties of this compound using a murine model of inflammation. The results showed a marked reduction in IL-6 and TNF-alpha levels upon treatment with this compound, suggesting its potential in managing inflammatory diseases .

Q & A

Q. What are the common synthetic routes for 3-(1H-Pyrrol-1-YL)thiophene-2-carbohydrazide, and how are intermediates validated?

The compound is synthesized via coupling reactions using carbodiimide-based reagents (e.g., HOBt, TBTU) to activate carboxylic acid intermediates. For example, hydrazide derivatives are formed by reacting thiophene-3-carboxylic acid esters with hydrazine hydrate under reflux conditions. Intermediates like 5-acetyl-2-amino-4-methylthiophene-3-carbohydrazide are validated using thin-layer chromatography (TLC) and melting point analysis .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

- NMR spectroscopy : and NMR identify proton environments and carbon frameworks, particularly the pyrrole-thiophene linkage and carbohydrazide functionality.

- IR spectroscopy : Confirms N–H stretching (3200–3300 cm) and carbonyl (C=O, ~1650 cm) groups.

- X-ray crystallography : Resolves crystal packing and intramolecular hydrogen bonding, as demonstrated for structurally similar thiophene-carbohydrazides .

Q. How is the purity of this compound assessed in academic research?

Purity is evaluated via HPLC (using C18 columns and acetonitrile/water gradients) and elemental analysis (C, H, N, S). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for complex derivatives of this compound?

Discrepancies in NMR or IR data often arise from tautomerism or solvent effects. Strategies include:

- Variable-temperature NMR : To observe dynamic equilibria (e.g., keto-enol tautomerism in hydrazides).

- Computational modeling : DFT calculations (B3LYP/6-31G*) predict optimized geometries and vibrational frequencies, which are compared to experimental IR/NMR data .

- Multi-technique validation : Cross-referencing X-ray crystallography results with spectroscopic data ensures structural consistency .

Q. What methodologies are used to study the electrophilic reactivity of the pyrrole and thiophene rings in this compound?

- Vilsmeier-Haack formylation : Tests electrophilic substitution at the pyrrole ring using POCl/DMF.

- Directed metalation : Lithiation (via LDA or n-BuLi) at the thiophene ring followed by quenching with electrophiles (e.g., aldehydes) enables regioselective functionalization.

- Competitive reactivity assays : Monitoring reaction outcomes under varying conditions (temperature, solvent) identifies dominant reaction pathways .

Q. How can computational tools predict the electronic properties and potential bioactivity of this compound?

- Molecular docking : Screens interactions with biological targets (e.g., enzymes) using AutoDock Vina.

- HOMO-LUMO analysis : Calculates energy gaps (via Gaussian 09) to predict charge-transfer behavior and redox activity.

- QSAR models : Relates structural descriptors (e.g., logP, polar surface area) to observed biological activity, aiding in lead optimization .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

Yield variations often stem from differences in:

- Reagent purity : Hydrazine hydrate quality impacts hydrazide formation efficiency.

- Reaction scale : Milligram-scale reactions may show lower yields due to side reactions.

- Workup protocols : Incomplete precipitation or column chromatography losses can skew yields. Reproducing methods with strict controls (e.g., anhydrous solvents, inert atmosphere) minimizes variability .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.